8-(4-butylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-butylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Pharmacological Evaluation
Studies have investigated derivatives similar to 8-(4-butylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, focusing on their affinity for serotonin receptors and potential psychotropic activity. For instance, research by Chłoń-Rzepa et al. (2013) designed 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed potential antidepressant-like and anxiolytic-like activities in vivo, suggesting their utility in designing new serotonin ligands with psychotropic effects (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study by Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrating significant activity in in vivo models. This highlights the potential of purine derivatives in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antipsychotic and Antidepressant Activity
Further research includes the synthesis of arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3-f]purinedione, aiming to identify compounds with potential as antidepressants or antipsychotics. These studies have identified potent ligands for serotonin and dopamine receptors, providing insights into the development of new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2015).
Molecular Docking and Structure-Activity Relationships
Molecular docking and structure-activity relationship studies have been conducted on similar compounds to understand their interactions with biological targets and optimize their therapeutic potential. For example, research on N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives has focused on reversible kinase inhibitors targeting EGFR mutations, demonstrating the broad applicability of purine derivatives in drug design (Yang et al., 2012).
Properties
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(2,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-3-4-7-27-8-10-28(11-9-27)20-24-18-17(19(30)25-21(31)26(18)2)29(20)13-14-5-6-15(22)12-16(14)23/h5-6,12H,3-4,7-11,13H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRNTIWQKZFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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